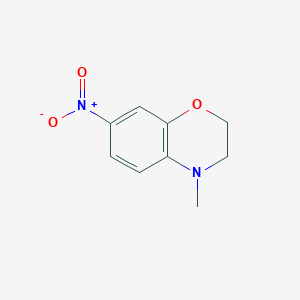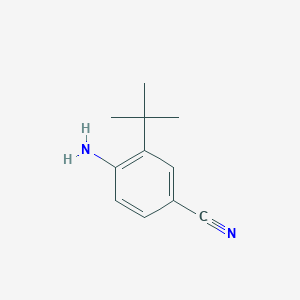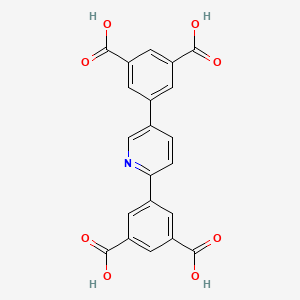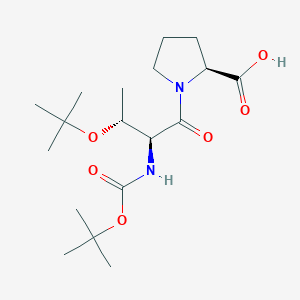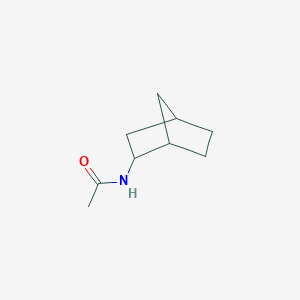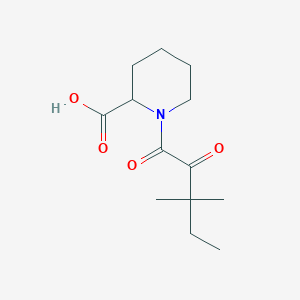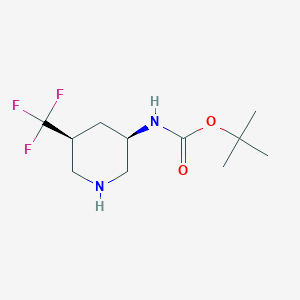
cis-3-(Boc-amino)-5-(trifluormethyl)piperidine
Descripción general
Descripción
Cis-3-(Boc-amino)-5-(trifluormethyl)piperidine (CBTMP) is an organic compound that has been widely studied in recent years due to its unique properties and potential applications in the scientific field. CBTMP has been found to have a wide range of applications, including as a synthetic intermediate in organic synthesis, as a ligand in organometallic chemistry, and as a reagent in peptide synthesis. In addition, CBTMP has been studied for its potential use in the fields of biochemistry and physiology, as well as in laboratory experiments.
Aplicaciones Científicas De Investigación
Neuropharmacological Studies : Compounds with structures akin to cis-3-(Boc-amino)-5-(trifluoromethyl)piperidine have been explored for their effects on neurotransmission. For example, research on cyclic dicarboxylic acids, including piperidine derivatives, has shown their potential in modulating neuronal activity, particularly in antagonizing responses to excitatory amino acids like NMDA, which plays a crucial role in synaptic plasticity and neurotoxicity (Birley, Collins, Perkins, & Stone, 1982). These findings suggest possible applications in studying synaptic transmission and developing treatments for neurological disorders.
Potential Therapeutic Applications : Piperidine derivatives have been investigated for their therapeutic potential in various models. For instance, studies on 1-Boc-piperidine-4-carboxaldehyde have shown it can affect binge-eating behavior and anxiety in rats, indicating potential applications in addressing eating disorders and anxiety-related conditions (Guzmán-Rodríguez et al., 2021).
Neuroprotection and Ischemia : Research on NMDA antagonists, which share a functional relationship with cis-3-(Boc-amino)-5-(trifluoromethyl)piperidine due to their interaction with neurotransmitter systems, suggests their role in neuroprotection. Studies demonstrate the efficacy of NMDA antagonists like CGS 19755 in reducing ischemic brain damage and improving outcomes after global cerebral ischemia, hinting at the potential of similar compounds in treating stroke and other ischemic conditions (Grotta et al., 1990).
Anti-inflammatory Properties : Compounds structurally related to cis-3-(Boc-amino)-5-(trifluoromethyl)piperidine have been assessed for their anti-inflammatory activities. For instance, studies on N-substituted piperidine derivatives have shown promising anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediators, suggesting potential applications in developing new anti-inflammatory drugs (Xie et al., 2017).
Propiedades
IUPAC Name |
tert-butyl N-[(3R,5S)-5-(trifluoromethyl)piperidin-3-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19F3N2O2/c1-10(2,3)18-9(17)16-8-4-7(5-15-6-8)11(12,13)14/h7-8,15H,4-6H2,1-3H3,(H,16,17)/t7-,8+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUNVTZVWJLBPQS-JGVFFNPUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC(CNC1)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1C[C@@H](CNC1)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19F3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



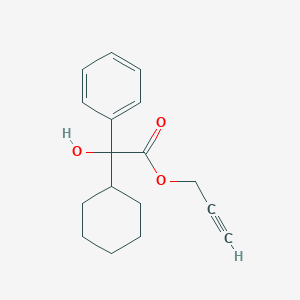
![[(1S,2R,3S,4S,6R,7R,8R,14R)-4-Ethenyl-3-hydroxy-2,4,7,14-tetramethyl-9-oxo-6-tricyclo[5.4.3.01,8]tetradecanyl] 2-(benzenesulfonyloxy)acetate](/img/structure/B3179559.png)

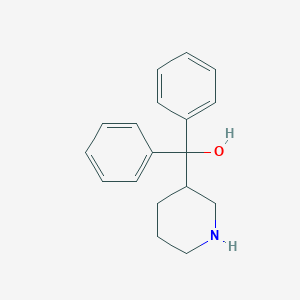
![Trimebutine maleate impurity D [EP]](/img/structure/B3179578.png)


